molecular formula C11H7N5O2 B12488180 (2-Hydroxyphenyl)(tetrazolo[1,5-a]pyrimidin-6-yl)methanone

(2-Hydroxyphenyl)(tetrazolo[1,5-a]pyrimidin-6-yl)methanone

Cat. No.: B12488180
M. Wt: 241.21 g/mol
InChI Key: BCZFQOGNHHQHBA-UHFFFAOYSA-N
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Description

2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antitumor, antimicrobial, and antioxidant properties . The structure of this compound consists of a tetrazolo[1,5-a]pyrimidine ring fused with a phenol group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol typically involves multicomponent reactions. One efficient method is the DABCO-catalyzed synthesis, which involves the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in isopropanol . This method is favored for its simplicity, green chemistry approach, and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenol derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carbonyl}phenol is unique due to the presence of the phenol group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H7N5O2

Molecular Weight

241.21 g/mol

IUPAC Name

(2-hydroxyphenyl)-(tetrazolo[1,5-a]pyrimidin-6-yl)methanone

InChI

InChI=1S/C11H7N5O2/c17-9-4-2-1-3-8(9)10(18)7-5-12-11-13-14-15-16(11)6-7/h1-6,17H

InChI Key

BCZFQOGNHHQHBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN3C(=NN=N3)N=C2)O

Origin of Product

United States

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